molecular formula C15H14N2O2S B2439737 (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 895420-57-2

(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No. B2439737
CAS RN: 895420-57-2
M. Wt: 286.35
InChI Key: MYTQETJBJLNDAN-NXVVXOECSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Synthesis Analysis

The synthesis of similar compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-ethyl-1,3-benzothiazol-3-ium bromide, has been analyzed . The InChI code for this compound is 1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8 (9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 .


Chemical Reactions Analysis

The chemical reactions of benzo[d]thiazol-2(3H)-one derivatives have been studied, particularly in the context of their synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 3-ethyl-1,3-benzothiazol-3-ium bromide, have been analyzed .

Scientific Research Applications

  • Chemosensors for Cyanide Anions :

    • Coumarin benzothiazole derivatives, which are structurally related to the compound , have been used as chemosensors for cyanide anions. These compounds exhibit specific responses in the presence of cyanide, such as color change and fluorescence quenching, making them useful for detecting this anion in various settings (Wang et al., 2015).
  • Serotonin Receptor Agonists :

    • Optical isomers of similar compounds have shown activity as serotonin 5-HT4 receptor agonists. This suggests potential applications in the field of neuroscience and pharmacology, particularly in the development of drugs targeting serotonin receptors (Kakigami et al., 1998).
  • Antimicrobial Activity :

    • A thiazole-based heterocyclic amide, closely related to the compound of interest, was synthesized and investigated for its antimicrobial properties. The compound showed good activity against various microorganisms, suggesting potential use in developing new antimicrobial agents (Cakmak et al., 2022).
  • Catalysis in Organic Synthesis :

    • Palladium complexes with ligands similar to the compound have been synthesized and tested for their catalytic activity in the arylation of furans, thiophenes, and thiazoles. These complexes exhibited moderate to high catalytic activities, suggesting applications in organic synthesis and material science (Karaca et al., 2015).
  • Inhibition of Leukotriene B4 and Anticancer Activity :

    • Derivatives of 2-aminothiazol-4-yl benzo[b]furan showed strong inhibitory activity against calcium mobilization in cells overexpressing human BLT receptors and exhibited growth inhibition in human pancreatic cancer cells. This indicates potential applications in cancer therapy and inflammation research (Kuramoto et al., 2008).

Future Directions

The future directions in the study of these compounds could involve further exploration of their potential biological activities, including their anticancer and antibacterial properties .

properties

IUPAC Name

N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-3-10-6-7-11-13(9-10)20-15(17(11)2)16-14(18)12-5-4-8-19-12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTQETJBJLNDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

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